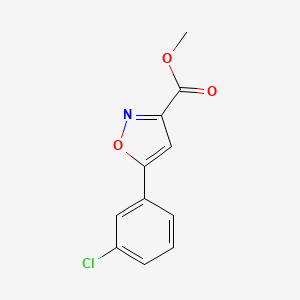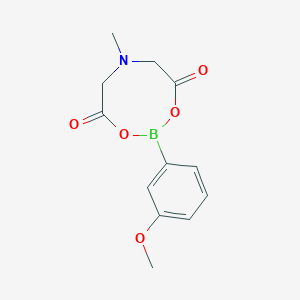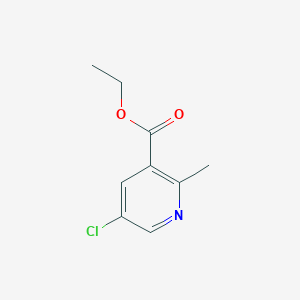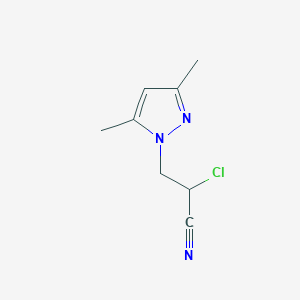
Ethyl 2-bromo-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate
Overview
Description
Ethyl 2-bromo-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate is a chemical compound with the CAS Number: 72850-79-4 . It has a molecular weight of 305.1 . It appears as a white to yellow to green solid .
Synthesis Analysis
The synthesis of thiazole-based compounds, including those similar to Ethyl 2-bromo-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate, often involves reactions with enamino esters . The reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid followed by the Suzuki reaction with 4-fluorophenylboric acid has been reported .Molecular Structure Analysis
The molecular structure of Ethyl 2-bromo-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the molecular structure .Chemical Reactions Analysis
Thiazole-based compounds, including Ethyl 2-bromo-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate, can undergo various chemical reactions. For instance, they can participate in donor-acceptor, nucleophilic, and oxidation reactions . The thiazole ring in these compounds is aromatic, allowing the pi (π) electrons to move freely from one bond to other bonds .Physical And Chemical Properties Analysis
Ethyl 2-bromo-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate is a white to yellow to green solid . It has a molecular weight of 305.1 .Scientific Research Applications
Agrochemicals
Compounds with a trifluoromethyl group, like our compound of interest, are often used in the agrochemical industry . They are key structural motifs in active agrochemical ingredients . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of these derivatives .
Pharmaceuticals
Trifluoromethylpyridines, which share some structural similarities with our compound, are used in the pharmaceutical industry . Several derivatives are used in pharmaceutical and veterinary products . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Functional Materials
The development of organic compounds containing fluorine has led to many advances in the functional materials field . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the discovery chemist’s arsenal .
Crop Protection
More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
Chemical Synthesis
Our compound could potentially be used as an intermediate in chemical synthesis . Its unique structure might make it useful in the synthesis of other complex molecules.
Biological Research
Given its potential interactions with biological systems, this compound could be used in biological research . For example, similar compounds have been shown to interact with topoisomerase II, causing DNA double-strand breaks and ultimately leading to cell death .
Mechanism of Action
Target of Action
Similar compounds have been studied for their neuroprotective and anti-inflammatory properties .
Mode of Action
It is known that similar compounds interact with their targets to inhibit certain biochemical pathways .
Biochemical Pathways
Similar compounds have been shown to inhibit the nf-kb inflammatory pathway and endoplasmic reticulum (er) stress .
Pharmacokinetics
It is known to have high gi absorption and is a bbb permeant . It is also known to inhibit CYP1A2 and CYP2C19 .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
It is known to be stable at room temperature and should be stored in a refrigerator .
Safety and Hazards
Ethyl 2-bromo-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Future Directions
Thiazole-based compounds, including Ethyl 2-bromo-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate, have a wide range of biological activities, making them promising candidates for the development of new therapeutic agents . Future research could focus on exploring the potential of these compounds in various pathological conditions .
properties
IUPAC Name |
ethyl 2-bromo-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF3NO2S/c1-2-20-11(19)10-9(18-12(14)21-10)7-3-5-8(6-4-7)13(15,16)17/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJROTGCXQSNRKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Br)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694655 | |
| Record name | Ethyl 2-bromo-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate | |
CAS RN |
1188153-49-2 | |
| Record name | Ethyl 2-bromo-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-butyl 4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B1394547.png)
![N-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-N,N-dimethylamine hydrochloride](/img/structure/B1394549.png)





![Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate]](/img/structure/B1394557.png)

